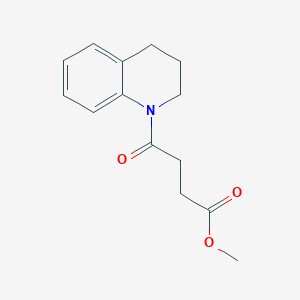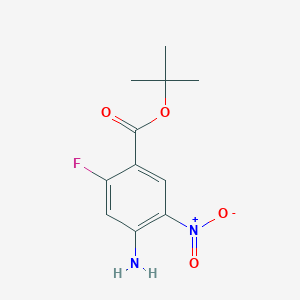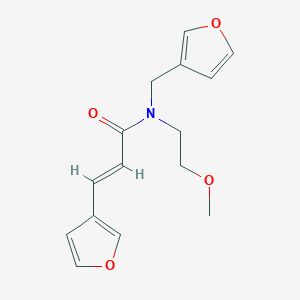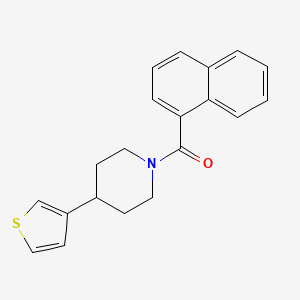
Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a compound that pertains to the field of therapeutic compounds . It is related to certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), a key enzyme involved in the metabolism of cortisol . These compounds are used in pharmaceutical compositions and are used both in vitro and in vivo to inhibit 11 β-HSD1 .
Scientific Research Applications
1. Chemosensor Development
Researchers have explored the synthesis and characterization of naphthalene derivatives for their potential as chemosensors. Specifically, compounds such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione (H-1) and its analogs have been studied for their ability to bind to transition metal ions like Cu2+ in various solvent mixtures. These interactions often result in a notable color change, indicating their potential application as chemosensors. For example, the complexation of H-1 with Cu2+ ions in methanol or methanol–water mixtures changes the color from orange to intense blue, demonstrating a clear response to the presence of the metal ion. The limit of detection (LOD) for Cu2+ using H-1 and similar compounds has been reported as low as 1.48 × 10−8 mol L−1, showcasing their sensitivity. Theoretical studies using density functional theory have also been conducted to understand the vibrational spectra, 1H NMR chemical shifts, and optical properties of these compounds, further contributing to the development of effective chemosensors (Gosavi-Mirkute et al., 2017).
2. Anticancer Compound Synthesis
Naphthalene derivatives have been synthesized and tested for their potential as anticancer agents. For instance, (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was prepared and reacted with various nucleophiles to produce compounds with potential anticancer properties. These compounds were evaluated for their anticancer activity, suggesting the role of naphthalene derivatives in developing new therapeutic agents (Gouhar & Raafat, 2015).
properties
IUPAC Name |
naphthalen-1-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-7-3-5-16-4-1-2-6-18(16)19)21-11-8-15(9-12-21)17-10-13-23-14-17/h1-7,10,13-15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLCRVHBJEOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

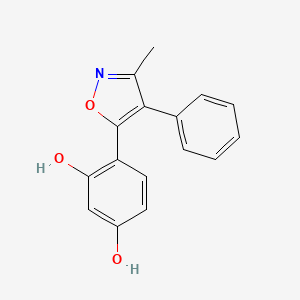
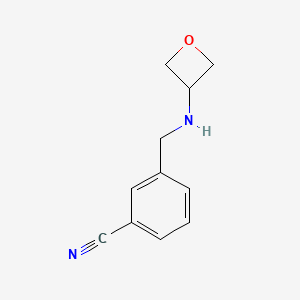
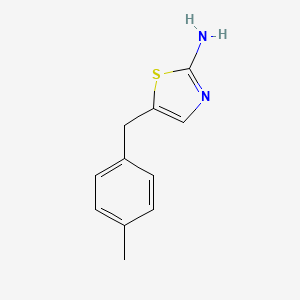
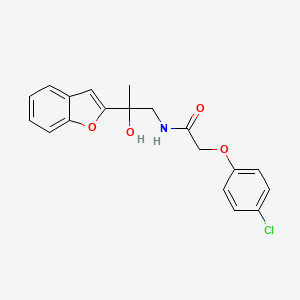
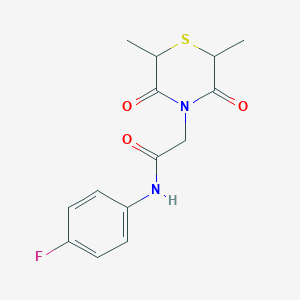
![N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2630271.png)
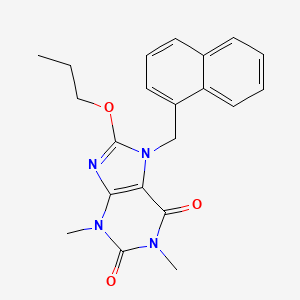
![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)
![5-[3-(Methylamino)phenyl]pyrimidine-2-carboxylic acid](/img/structure/B2630276.png)
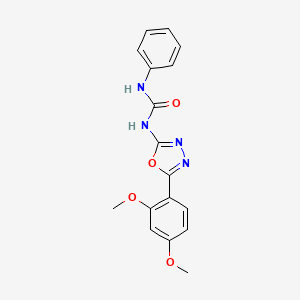
![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)
